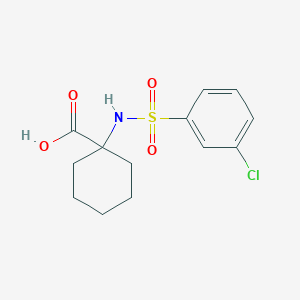
1-((3-Chlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid
Descripción general
Descripción
“1-((3-Chlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid” is a chemical compound with the CAS Number 690646-00-5. It has a molecular weight of 238.71 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C13H15ClO2/c14-11-6-4-5-10(9-11)13(12(15)16)7-2-1-3-8-13/h4-6,9H,1-3,7-8H2,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . Its molecular weight is 238.71 .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
New sulfonamide derivatives have been synthesized and characterized, contributing to the understanding of their crystal structures and spectral properties. Such research provides insights into the molecular arrangements and hydrogen bonding within compounds, which is crucial for the development of materials and pharmaceuticals with specific properties. For instance, Danish et al. (2021) explored the synthesis of sulfonamide derivatives, analyzing their structures through single crystal X-ray diffraction, showcasing the detailed molecular interactions that play a significant role in their chemical behavior and potential applications in material science and drug design (Danish et al., 2021).
Catalysis and Chemical Reactions
The novel sulfonamides have been applied in various catalytic and chemical reactions, demonstrating their versatility in organic synthesis. This includes their use in the promotion of synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions (Goli-Jolodar et al., 2016), showcasing their efficiency in facilitating complex reactions, which is pivotal for the advancement of green chemistry and the synthesis of biologically active molecules (Goli-Jolodar et al., 2016).
Antimicrobial Activities
Research on sulfonamide derivatives also highlights their potential in developing new antimicrobial agents. A study by Hafez et al. (2016) synthesized a novel series of spiro compounds with sulfonamide structures, demonstrating significant antimicrobial activity. This research contributes to the search for new antimicrobial substances, which is crucial in combating antibiotic-resistant bacteria and developing new treatments for infectious diseases (Hafez et al., 2016).
Antiviral Activity
The synthesis of sulfonamide derivatives has also been explored for their antiviral properties. Chen et al. (2010) synthesized new thiadiazole sulfonamide derivatives and evaluated their anti-tobacco mosaic virus activity, indicating the potential of these compounds in antiviral research. Such studies are essential for developing new antiviral drugs, especially in the face of emerging viral threats (Chen et al., 2010).
Optical Imaging for Cancer Detection
A novel water-soluble near-infrared dye derived from sulfonamide structures has been developed for cancer detection using optical imaging. This advancement in dye chemistry enhances the quantum yield and provides a conjugation handle for bioconjugation, demonstrating the dye's stability and potential in developing molecular beacons for cancer detection. Such research is vital for improving diagnostic techniques and enabling early detection of cancerous cells (Pham et al., 2005).
Safety and Hazards
Propiedades
IUPAC Name |
1-[(3-chlorophenyl)sulfonylamino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S/c14-10-5-4-6-11(9-10)20(18,19)15-13(12(16)17)7-2-1-3-8-13/h4-6,9,15H,1-3,7-8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEVABCQNVUEMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NS(=O)(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



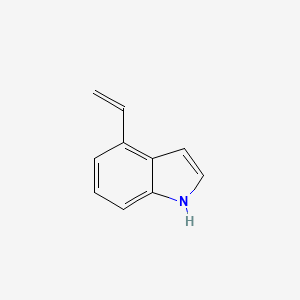
![4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]aniline](/img/structure/B3150459.png)

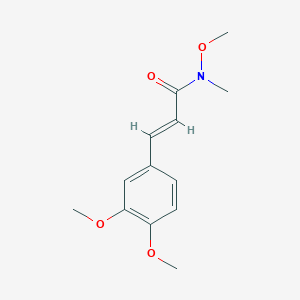
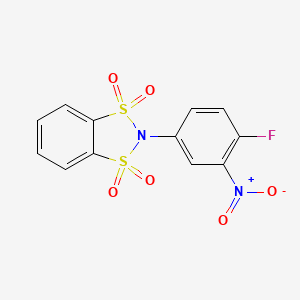
![N-[2-(4-Amino-2-fluorophenoxy)ethyl]-N,N-diethylamine](/img/structure/B3150476.png)
![N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine](/img/structure/B3150481.png)

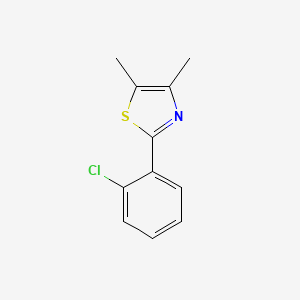

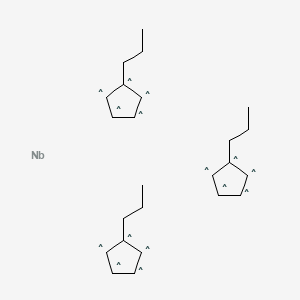
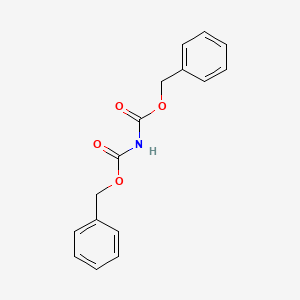
acetate](/img/structure/B3150543.png)
